

Application Notes and Protocols: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
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Introduction

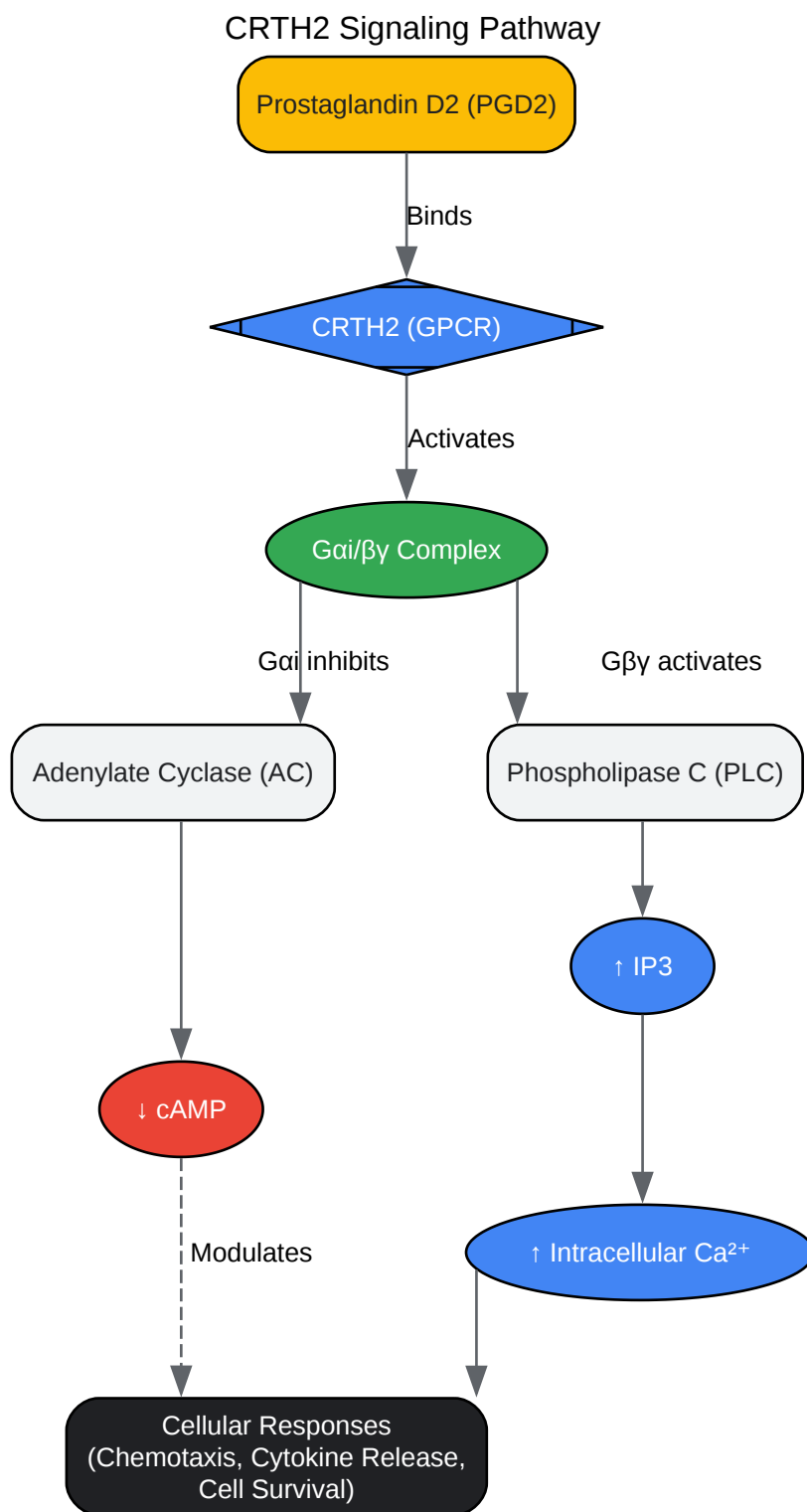
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as CD294 or GPR44, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 immunity.^{[1][2]} Its primary endogenous ligand is prostaglandin D2 (PGD2), a key mediator produced predominantly by activated mast cells.^{[1][2]} The interaction between PGD2 and CRTH2 orchestrates the recruitment and activation of several key immune cell populations, making CRTH2 a significant therapeutic target for a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis.^{[3][4]}

CRTH2 is selectively expressed on a variety of immune cells, most notably T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).^{[1][5][6]} Its expression is considered one of the most reliable markers for identifying circulating Th2 cells.^[7] Upon activation by PGD2, CRTH2 signaling, mediated through Gαi proteins, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. This cascade of events promotes chemotaxis, cytokine release (such as IL-4, IL-5, and IL-13), and enhanced cell survival of these effector cells, thereby amplifying the type 2 inflammatory response.^[7]

Given its central role in allergic inflammation, the accurate detection and quantification of CRTH2 expression on immune cells are crucial for both basic research and clinical drug development. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the precise identification and characterization of CRTH2-expressing cell subsets within heterogeneous populations like peripheral blood. This document provides detailed application notes and a comprehensive protocol for the flow cytometric analysis of CRTH2 expression on various human immune cells.

CRTH2 Signaling Pathway

The binding of PGD2 to CRTH2 initiates a signaling cascade that is central to its pro-inflammatory functions. This pathway is a key area of investigation for the development of CRTH2 antagonists.



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Caption: CRTH2 signaling upon PGD2 binding.

Quantitative Expression of CRTH2 on Human Immune Cells

The expression of CRTH2 varies significantly among different immune cell populations. The following tables summarize the typical percentage of CRTH2-positive cells and their mean fluorescence intensity (MFI) as determined by flow cytometry in healthy and allergic individuals.

Table 1: Percentage of CRTH2-Positive Cells in Human Peripheral Blood

Immune Cell Subset	Marker Profile	% CRTH2+ (Healthy Donors)	% CRTH2+ (Allergic Donors)	Reference(s)
Eosinophils	SSChigh, CCR3+	>95%	>95%	[8]
Basophils	SSClow, CD123+, CD203c+	~66.5%	~66.5%	[8]
CD4+ T Cells	CD3+, CD4+	~1.6 - 5.1%	~5.1% (may be elevated)	[7][8][9]
- Th2 Cells	CD4+, IL-4+/IL-13+	~26.5 - 35.5% of cytokine+ cells	Elevated	[7]
- Th1 Cells	CD4+, IFN-γ+	~2.4% of cytokine+ cells	Low	[7]
CD8+ T Cells	CD3+, CD8+	Small subpopulation	Variable	[3]
Monocytes	CD14+	~3.9%	~3.9%	[8]
B Cells	CD19+	Negligible	Negligible	[10]
NK Cells	CD3-, CD56+	Negligible	Negligible	[10]

Table 2: Mean Fluorescence Intensity (MFI) of CRTH2 on Human Immune Cells

Immune Cell Subset	MFI of CRTH2+ Cells (Healthy vs. Allergic)	Reference(s)
Eosinophils	Significantly higher in allergic donors	[8]
Basophils	Significantly higher in allergic donors	[8]
CD4+ T Cells	Significantly higher in allergic donors	[8]
Monocytes	Significantly higher in allergic donors	[8]

Note: Values can vary based on the donor's health status, the antibody clone and fluorochrome used, and the instrument settings.

Experimental Protocols

Protocol 1: Immunophenotyping of CRTH2 on Human Whole Blood Cells

This protocol describes a method for the staining of CRTH2 on various immune cell subsets directly from human whole blood, which minimizes sample manipulation.

Materials:

- Human whole blood collected in K2-EDTA tubes
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Fc Receptor Blocking Reagent (e.g., TruStain FcX™)
- Fluorochrome-conjugated monoclonal antibodies:
 - Anti-human CD294 (CRTH2), Clone: BM16 (or equivalent)[3][11][12][13]

- Anti-human CD3 (for T cells)
- Anti-human CD4 (for T helper cells)
- Anti-human CD14 (for monocytes)
- Anti-human CD194 (CCR4) or other markers for Th2 cell identification
- Anti-human CD203c (for basophils)
- Viability Dye (e.g., 7-AAD or a fixable viability stain)
- RBC Lysis/Fixation Buffer (e.g., 1-Step Fix/Lyse Solution)
- Flow cytometry tubes
- Flow cytometer

Procedure:

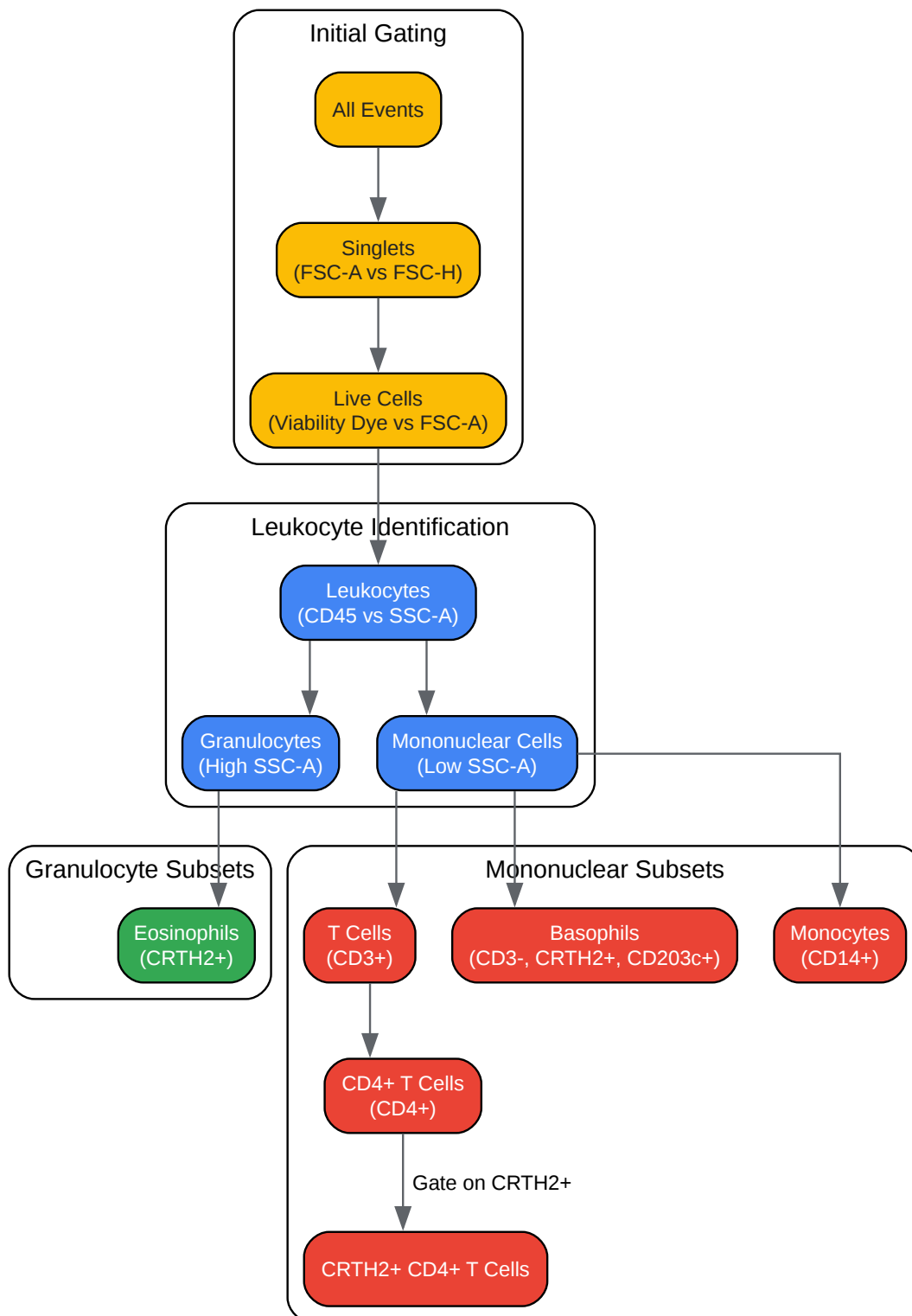
- **Blood Collection:** Collect human peripheral blood into K2-EDTA-containing tubes. Staining should ideally be performed within a few hours of collection.
- **Antibody Cocktail Preparation:** Prepare a master mix of the fluorochrome-conjugated antibodies in Flow Cytometry Staining Buffer. The optimal concentration for each antibody should be predetermined by titration.
- **Fc Receptor Blocking:** In a flow cytometry tube, add 100 µL of whole blood. Add the Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding to cells like monocytes and B cells.
- **Surface Staining:** Add the prepared antibody cocktail to the blood. Vortex gently and incubate for 30 minutes at 4°C in the dark.
- **RBC Lysis:** Following incubation, add 2 mL of 1X RBC Lysis/Fixation Buffer. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.[\[14\]](#)

- **Washing:** Centrifuge the tubes at 500 x g for 5 minutes. Aspirate the supernatant carefully, leaving a small amount of residual liquid to avoid disturbing the cell pellet.
- **Final Resuspension:** Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer. If a non-fixable viability dye is used, it should be added just prior to analysis without a subsequent wash step.
- **Data Acquisition:** Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 events) to allow for the analysis of less frequent cell populations.

Experimental Workflow and Gating Strategy

A logical gating strategy is essential for the accurate identification of CRTH2-expressing immune cell subsets. The following diagram illustrates a typical workflow and gating hierarchy.

Flow Cytometry Gating Strategy for CRTH2 Analysis

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Caption: A hierarchical gating strategy for identifying CRTH2+ immune cells.

Gating Strategy Description:

- **Exclude Debris and Doublets:** First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. Then, create a singlet gate using FSC-Area vs. FSC-Height to exclude cell aggregates.
- **Viability Gate:** From the singlet population, gate on live cells using a viability dye.
- **Identify Leukocyte Populations:** From the live singlet gate, use SSC vs. CRTH2 to broadly identify two main populations: CRTH2-positive granulocytes (high SSC), which are predominantly eosinophils, and a CRTH2-positive mononuclear cell population (low SSC).^[8]
- **Analyze Mononuclear Cells:**
 - Gate on the mononuclear cell population.
 - Use CD3 and CRTH2 to identify CRTH2+ T cells (CD3+) and CRTH2+ non-T cells (CD3-).
 - Within the CD3- population, co-staining with CD203c can confirm the identity of basophils.^[8]
 - Within the CD3+ T cell gate, use CD4 to identify CD4+ T helper cells. The expression of CRTH2 can then be assessed on this population.
 - Monocytes can be identified by gating on CD14+ cells within the mononuclear gate, and their CRTH2 expression can be evaluated.^[8]

Conclusion

The analysis of CRTH2 expression by flow cytometry is an indispensable tool for understanding the pathophysiology of allergic and inflammatory diseases and for evaluating the pharmacodynamic effects of novel CRTH2-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to accurately and reliably quantify CRTH2 on various immune cell subsets. Adherence to a well-defined gating strategy and the use of appropriate controls are paramount for obtaining high-quality, reproducible data. This will ultimately facilitate the advancement of our knowledge of CRTH2 biology and the development of effective treatments for diseases driven by type 2 inflammation.

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References

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. miltenyibiotec.com [milttenyibiotec.com]
- 4. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRTH2 expression on T cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human basophils and eosinophils are the direct target leukocytes of the novel IL-1 family member IL-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD294 (CRTH2) Monoclonal Antibody (BM16), APC (17-2949-42) [thermofisher.com]
- 12. PE Rat Anti-Human CD294 (CRTH2) [bdbiosciences.com]
- 13. PE Rat Anti-Human CD294 (CRTH2) [bdbiosciences.com]
- 14. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
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